Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate

Lipophilicity Solubility Physicochemical profiling

Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a C3-phenyl substituent and a C2-methyl ester group. The compound is commercially available at 98% purity (CAS 132525-00-9, molecular formula C15H12N2O2, MW 252.27 g/mol) and is characterized by a calculated LogP of 2.79, topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 132525-00-9
Cat. No. B148143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate
CAS132525-00-9
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-19-15(18)13-14(11-7-3-2-4-8-11)17-10-6-5-9-12(17)16-13/h2-10H,1H3
InChIKeyZWABARJSDDTDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-00-9): Core Scaffold & Physicochemical Baseline


Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a C3-phenyl substituent and a C2-methyl ester group [1]. The compound is commercially available at 98% purity (CAS 132525-00-9, molecular formula C15H12N2O2, MW 252.27 g/mol) and is characterized by a calculated LogP of 2.79, topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors . The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with four FDA-approved drugs containing this ring system, underscoring its validated biological relevance .

Why Methyl 3-Phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-00-9) Cannot Be Replaced by Generic In-Class Analogs


Within the 3-phenylimidazo[1,2-a]pyridine-2-carboxylate series, substitution at the 6-position, ester type (methyl vs. ethyl), and the presence or absence of the carboxylate group generate substantial differences in lipophilicity (ΔLogP ≥ 0.76 between the parent compound and its 6-bromo analog), molecular weight (ΔMW of 79 g/mol), and downstream synthetic tractability [1]. The class-wide enzyme inhibition data demonstrate a Ki range spanning 104–439 nM against hCA-I across 24 derivatives, confirming that even minor structural modifications produce significant potency shifts [2]. Consequently, procurement of an incorrect in-class analog introduces uncontrolled variables into biological assays, structure–activity relationship (SAR) campaigns, or medicinal chemistry workflows, compromising reproducibility and interpretability [3].

Quantitative Differentiation Evidence for Methyl 3-Phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-00-9) vs. Closest Analogs


LogP Differential vs. 6-Bromo Analog: Impact on Aqueous Solubility and Assay Compatibility

The target compound exhibits a calculated LogP of 2.79 (TPSA 43.6), whereas the 6-bromo analog (CAS 132525-01-0) has a LogP of 3.55 (TPSA 43.6) [1]. The ΔLogP of +0.76 for the brominated analog indicates approximately 5.8-fold higher lipophilicity, which is predicted to reduce aqueous solubility and alter non-specific protein binding in biological assays. The identical TPSA confirms that the polarity surface area is unchanged, meaning the LogP difference arises solely from the increased hydrophobicity of the bromine substituent [1].

Lipophilicity Solubility Physicochemical profiling Assay design

Class-Level Enzyme Inhibition Potency vs. Clinical Standards: hCA-I and hCA-II

A series of 24 3-phenylimidazo[1,2-a]pyridine derivatives—of which the target compound is the unsubstituted parent scaffold—were evaluated against human carbonic anhydrase isoforms I and II. All derivatives showed Ki values of 104.36–439.41 nM against hCA-I and 119.46–472.35 nM against hCA-II, compared to the clinical standard acetazolamide (Ki = 466.53 ± 41.22 nM for hCA-I; Ki = 481.18 ± 33.05 nM for hCA-II) [1]. The entire class outperformed acetazolamide, with the best derivatives achieving ~4.5-fold greater potency. The unsubstituted parent scaffold provides a reference point from which substitution-dependent potency shifts can be systematically evaluated in SAR campaigns.

Carbonic anhydrase inhibition Enzyme kinetics Metabolic disease targets

Class-Level α-Glucosidase and α-Amylase Inhibition: Magnitude of Potency Advantage vs. Acarbose

The same 24-compound 3-phenylimidazo[1,2-a]pyridine series demonstrated IC50 values of 247.50–784.32 nM against α-glucosidase and 342.67–1011.53 nM against α-amylase, compared to the clinical standard acarbose (IC50 = 22,800 nM for α-glucosidase; IC50 = 10,000 nM for α-amylase) [1]. This represents a 29–92-fold potency advantage for α-glucosidase and a 10–29-fold advantage for α-amylase, establishing the scaffold as highly privileged for dual glucosidase/amylase inhibition. The target compound, as the unsubstituted parent, serves as the baseline control for quantifying substitution-dependent activity modulation.

α-Glucosidase α-Amylase Diabetes targets Post-prandial hyperglycemia

GABA-A Receptor α2/α3 Subtype Ligand Scaffold: Patent-Validated Subtype Selectivity Potential

US Patent 6,872,731 (Merck Sharp & Dohme, 2005) claims that 3-phenylimidazo[1,2-a]pyridine derivatives substituted at the meta position of the phenyl ring are selective ligands for GABA-A receptors with high affinity for α2 and/or α3 subunits, with preferred compounds exhibiting Ki values of ≤100 nM, and ideally ≤20 nM, at these subtypes [1][2]. The target compound, bearing an unsubstituted phenyl ring at the 3-position, represents the minimal pharmacophoric core from which meta-substituted analogs with enhanced subtype selectivity are derived. This differentiates it from 2-phenylimidazo[1,2-a]pyridine regioisomers, which preferentially target peripheral benzodiazepine receptors rather than central GABA-A subtypes [3].

GABA-A receptor Anxiolytic CNS drug discovery Subtype selectivity

Commercial Availability with Certified Purity: Batch-to-Batch Reproducibility for SAR Programs

The target compound (CAS 132525-00-9) is commercially available from Leyan at a certified purity of 98%, with documented calculated properties including LogP (2.79) and TPSA (43.6) . The 6-bromo analog (CAS 132525-01-0) is similarly available at 98% purity, but with a higher molecular weight (331.16 vs. 252.27) and LogP (3.55 vs. 2.79), which affects molarity calculations for assay preparation . The 95% purity grade (offered by some vendors for the same CAS number) introduces additional uncertainty in biological assay outcomes; a 3% purity differential can translate to a 3% error in IC50/Ki determination when compounds are used as received without independent purity verification .

Quality control Purity specification Procurement Reproducibility

Procurement-Relevant Application Scenarios for Methyl 3-Phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-00-9)


Medicinal Chemistry: SAR Baseline for Carbonic Anhydrase Inhibitor Lead Optimization

The target compound serves as the unsubstituted parent scaffold for synthesizing and evaluating 3-phenylimidazo[1,2-a]pyridine-2-carboxylate derivatives as carbonic anhydrase inhibitors. With class-validated Ki values of 104–439 nM against hCA-I and 119–472 nM against hCA-II—outperforming acetazolamide (Ki ~467–481 nM)—this scaffold provides a quantitative baseline for systematic substitution studies at the 6-, 7-, and 8-positions of the pyridine ring [1]. The methyl ester at C2 allows facile hydrolysis to the corresponding carboxylic acid or conversion to amide derivatives for further SAR exploration [2].

CNS Drug Discovery: Minimal Pharmacophoric Core for GABA-A α2/α3 Subtype-Selective Ligand Design

As the unsubstituted 3-phenyl core claimed in US Patent 6,872,731, this compound is the essential starting material for synthesizing meta-substituted phenyl derivatives with high affinity (Ki ≤ 100 nM) and selectivity for GABA-A α2/α3 receptor subtypes [1]. The 3-phenyl regioisomer is critical for central GABA-A targeting; substitution at the 2-position with phenyl redirects binding to peripheral benzodiazepine receptors, an off-target profile to be avoided in anxiolytic drug development [2].

Metabolic Disease Research: Dual α-Glucosidase/α-Amylase Inhibitor Scaffold

The compound serves as the parent scaffold for a series demonstrating 29–92-fold greater potency against α-glucosidase (IC50 248–784 nM) and 10–29-fold greater potency against α-amylase (IC50 343–1012 nM) compared to the clinical antidiabetic agent acarbose (IC50 22,800 nM and 10,000 nM, respectively) [1]. This quantitative potency advantage positions the scaffold for post-prandial hyperglycemia target validation and lead optimization programs requiring a defined, high-purity starting material [2].

Chemical Biology: Privileged Scaffold for Kinase and Enzyme Inhibitor Library Synthesis

With its favorable physicochemical profile (LogP 2.79, TPSA 43.6, zero H-bond donors) that lies within drug-like chemical space and its established role as a precursor for diverse substitution patterns, this compound is suitable as a core building block for targeted library synthesis [1]. The methyl ester functionality provides a tractable handle for parallel derivatization to amides, acids, and heterocycles, while the 6-position (unsubstituted in the parent) enables late-stage functionalization with halogens, methyl, or other groups to modulate potency and ADME properties [2].

Quote Request

Request a Quote for Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.